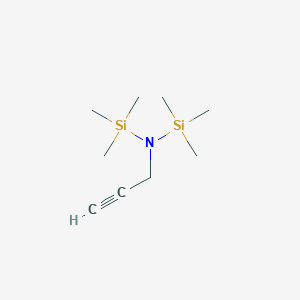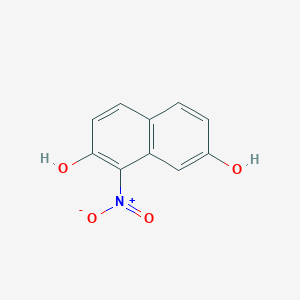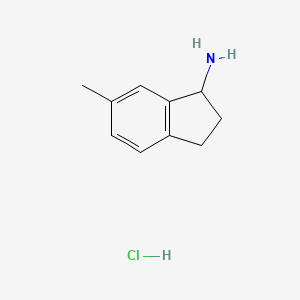
N,N-Bis(trimethylsilyl)-2-propyn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a nitrogen atom, which is further bonded to a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine can be synthesized through the reaction of trimethylsilyl chloride with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Propargylamine+2Trimethylsilyl chloride+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Desilylation: Removal of the trimethylsilyl groups can be achieved using fluoride ions or other desilylating agents.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Fluoride Ions: Used for desilylation reactions.
Electrophiles: Such as halogens or acids, for addition reactions to the propynyl group.
Major Products
Desilylated Amines: Resulting from the removal of trimethylsilyl groups.
Substituted Amines: Formed by substitution of the trimethylsilyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(trimethylsilyl)-2-propyn-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: Employed in the synthesis of silicon-based materials and coatings.
Biological Studies: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicinal Chemistry: Explored for its role in drug development, particularly in the synthesis of silylated analogs of bioactive compounds.
Wirkmechanismus
The mechanism of action of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The propynyl group can participate in addition reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the propynyl group.
N,N-Bis(trimethylsilyl)methoxymethylamine: Contains a methoxymethyl group instead of a propynyl group.
N,N-Bis(trimethylsilyl)aniline: Features an aniline group instead of a propynyl group.
Uniqueness
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is unique due to the presence of both trimethylsilyl and propynyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other silylated compounds.
Eigenschaften
CAS-Nummer |
91375-25-6 |
|---|---|
Molekularformel |
C9H21NSi2 |
Molekulargewicht |
199.44 g/mol |
IUPAC-Name |
N,N-bis(trimethylsilyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H21NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h1H,9H2,2-7H3 |
InChI-Schlüssel |
KSLOZLAHDHSVAG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3058650.png)



![5,8-diazaspiro[3.5]nonan-9-one](/img/structure/B3058659.png)







